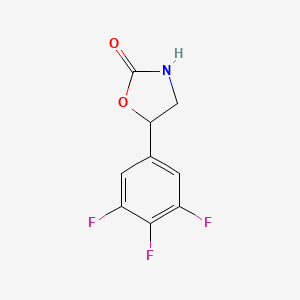![molecular formula C12H22O B13599458 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bicyclo[221]heptan-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound characterized by a bicyclic structure with a hydroxyl group attached to a dimethylpropanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with suitable reagents under controlled conditions. One common method includes the reduction of bicyclo[2.2.1]heptan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for chlorination or phosphorus tribromide for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its bicyclic structure may enable it to fit into enzyme active sites, modulating enzyme activity and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic structure but lacks the dimethylpropanol side chain.
2,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: Similar structure with additional methyl groups.
2-{Bicyclo[2.2.1]heptan-2-yl}acetamide: Contains an acetamide group instead of a hydroxyl group.
Uniqueness
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol is unique due to its combination of a bicyclic core and a dimethylpropanol side chain, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C12H22O |
|---|---|
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H22O/c1-12(2,8-13)7-11-6-9-3-4-10(11)5-9/h9-11,13H,3-8H2,1-2H3 |
Clave InChI |
IWZLCYPAMUSXBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CC2CCC1C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


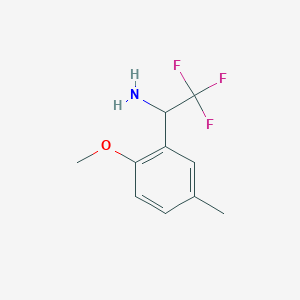
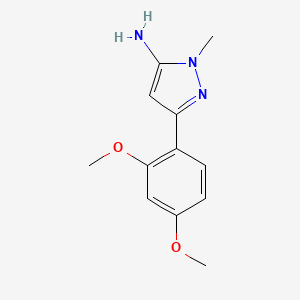
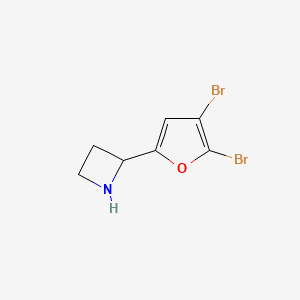


![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)
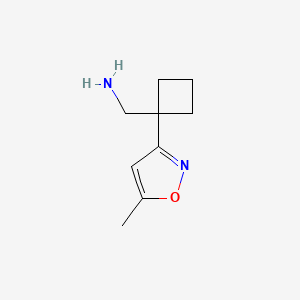
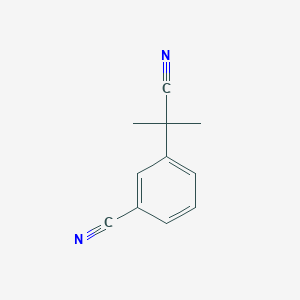
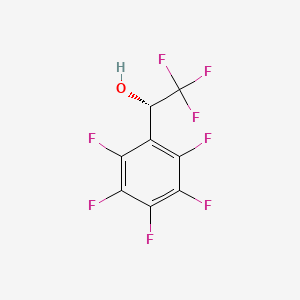
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
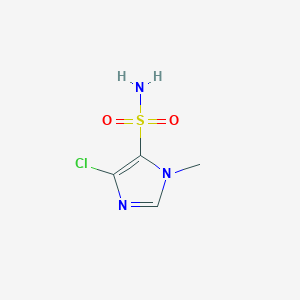
![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
